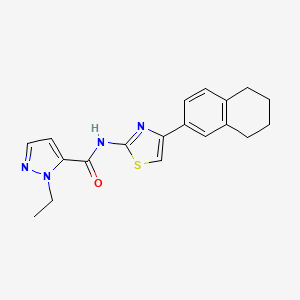

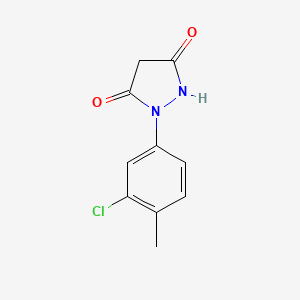

N-(2-((2,4-diethoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide and pyrimidine rings, which are common structural motifs in many biologically active compounds. The ethoxy groups would add to the overall molecular size and could influence the compound’s solubility and reactivity .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amine group could participate in acid-base reactions, the ethoxy groups could undergo reactions typical of ethers, and the carbonyl group in the benzamide portion could undergo reactions typical of amides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and ether groups could influence its solubility in different solvents .Scientific Research Applications

Synthesis and Neuroleptic Activity of Benzamides

Research into benzamides, including those structurally related to N-(2-((2,4-diethoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide, has explored their potential neuroleptic activity. One study synthesized three series of benzamides as potential neuroleptics and evaluated their inhibitory effects on apomorphine-induced stereotyped behavior in rats. It found a good correlation between structure and activity, highlighting the therapeutic potential of these compounds in treating psychosis (Iwanami et al., 1981).

Synthesis, Characterization, and Biological Evaluation of Benzamides

Another study reported the synthesis of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, highlighting their potential biological applications. These compounds were screened against human recombinant alkaline phosphatase and recombinant human and rat ecto-5′-nucleotidases, indicating their relevance in medicinal chemistry for targeting nucleotide protein targets (Saeed et al., 2015).

Alkylating Benzamides with Melanoma Cytotoxicity

A study on radioiodinated N-(2-(diethylamino)ethyl)benzamides, which are selective agents for melanotic melanoma used in scintigraphic imaging, synthesized conjugates with alkylating cytostatics. These conjugates exhibited higher toxicity against melanoma cells than the parent chlorambucil, suggesting their potential for targeted drug delivery in melanoma therapy (Wolf et al., 2004).

Synthesis of Pyrimidines via Vinylamidine Intermediates

Research into the synthesis of pyrimidines from benzamidine and carbethoxycyanoketene S,N-acetals, leading to stable N-(carbethoxycyanovinyl)amidines and their cyclization to various pyrimidines, underscores the versatility of these compounds in synthesizing new chemical entities with potential biological activity (Shishoo et al., 1984).

Discovery of Aminoisoquinoline as Potent Antitumor Agents

A study on the discovery and optimization of aminoisoquinolines as potent, selective, and efficacious inhibitors of the mutant B-Raf pathway presents an example of how structural modification of benzamides can lead to compounds with significant antitumor activity in xenograft models, illustrating the therapeutic potential in cancer treatment (Smith et al., 2009).

Safety and Hazards

properties

IUPAC Name |

N-[2-[(2,4-diethoxypyrimidin-5-yl)amino]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4/c1-3-24-16-13(10-19-17(21-16)25-4-2)20-14(22)11-18-15(23)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3,(H,18,23)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXLODSGSUUWBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1NC(=O)CNC(=O)C2=CC=CC=C2)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dichloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2570092.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2570094.png)

![N-(2-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2570096.png)

ammoniumolate](/img/structure/B2570099.png)

![2-(4-fluorophenyl)-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2570102.png)

![1-(Indolin-1-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2570103.png)

![3-methyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B2570105.png)